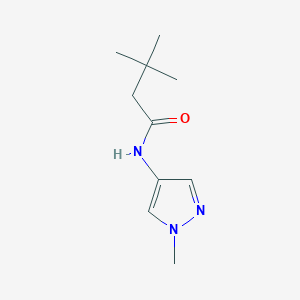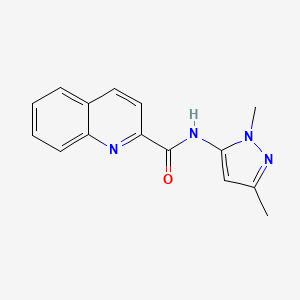
3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is also known as DMMPB and is a pyrazole-based amide that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide is not fully understood, but it is believed to act through the modulation of various cellular signaling pathways. DMMPB has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide has various biochemical and physiological effects. DMMPB has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. It has also been shown to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide in lab experiments is its potential to selectively target specific cellular pathways. However, one of the limitations of using DMMPB is its low solubility, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are various future directions for the study of 3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases. Another direction is the investigation of its mechanism of action and its effects on various cellular pathways. Additionally, further research is needed to optimize the synthesis of DMMPB and improve its solubility for use in lab experiments.
In conclusion, 3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide is a chemical compound that has shown potential for various scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMMPB in various scientific fields.
Synthesis Methods
The synthesis of 3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide involves a multi-step process that includes the reaction of 1-methyl-4-pyrazolecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3,3-dimethylaminopropylamine. The final product is obtained through the reaction of the intermediate with acetic anhydride.
Scientific Research Applications
3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide has been studied for its potential applications in various scientific fields. One of the most significant research applications of DMMPB is in the field of medicine, where it has been explored as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-10(2,3)5-9(14)12-8-6-11-13(4)7-8/h6-7H,5H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRGKALDNDNKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(1-methylpyrazol-4-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxyethyl 5-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7558928.png)

![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)




![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)


![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)